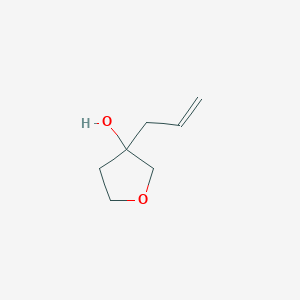

3-(Prop-2-en-1-yl)oxolan-3-ol

Description

3-(Prop-2-en-1-yl)oxolan-3-ol is a cyclic ether derivative with a hydroxyl group and a propenyl substituent at the 3-position of the oxolan (tetrahydrofuran) ring. Key properties include:

- Molecular Formula: C₇H₁₂O₂ .

- CAS Number: EN300-374037 .

- Purity: 95% (commercial grade) .

- Molecular Weight: 128.17 g/mol (calculated from C₇H₁₂O₂).

The compound’s structure combines the reactivity of a secondary alcohol with the unsaturated propenyl group, making it a versatile intermediate in organic synthesis. Its stereoelectronic properties are influenced by the oxolan ring’s conformation and the propenyl group’s electron-rich double bond.

Properties

IUPAC Name |

3-prop-2-enyloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-7(8)4-5-9-6-7/h2,8H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLGVEJFPXHOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCOC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)oxolan-3-ol typically involves the reaction of allyl alcohol with tetrahydrofuran in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the oxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)oxolan-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

Oxidation: The major products are ketones or aldehydes.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

3-(Prop-2-en-1-yl)oxolan-3-ol has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)oxolan-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Key Findings:

Reactivity Differences: The propenyl group in this compound enables electrophilic addition reactions (e.g., epoxidation), unlike the saturated isopropyl group in 3-(Propan-2-yl)oxolan-3-ol .

Steric and Electronic Effects :

- The oxolan ring’s puckering in this compound creates a pseudo-axial orientation for the propenyl group, reducing steric hindrance compared to bulkier substituents like phenyl (e.g., 4-(Prop-2-en-1-yl)phenyl acetate) .

Applications: Pharmaceuticals: The pyrrolidine derivative () is explored for CNS drug delivery due to its nitrogen heterocycle, whereas this compound’s applications remain focused on synthetic intermediates . Fragrances: 4-(Prop-2-en-1-yl)phenyl acetate’s aromaticity and volatility make it suitable for perfumery, unlike the non-aromatic oxolan derivatives .

Research and Analytical Considerations

- Purity Challenges : Commercial samples of this compound are reported at 95% purity, but impurities (e.g., residual solvents or isomers) may require chromatographic validation .

Biological Activity

3-(Prop-2-en-1-yl)oxolan-3-ol, also known as allyl oxolane, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.19 g/mol |

| CAS Number | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that derivatives of oxolane compounds showed effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds was found to be in the low micromolar range, suggesting their potential as lead compounds for drug development.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One notable study utilized xenograft models to evaluate the compound's efficacy in tumor suppression. The results indicated that the compound effectively inhibited tumor growth at low doses, primarily through the modulation of key signaling pathways such as PI3K/AKT/mTOR. This dual-action mechanism, involving both apoptosis induction and inhibition of cell proliferation, positions it as a candidate for further research in cancer therapeutics .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The oxolane ring enhances solubility and bioavailability, which facilitates effective binding to biological targets. The compound's structural features allow it to modulate enzyme activity and receptor interactions, leading to its observed pharmacological effects .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several oxolane derivatives, including this compound. The study reported:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 5–10 | E. coli |

| Other Derivative A | 10–20 | Staphylococcus aureus |

| Other Derivative B | 15–30 | Pseudomonas aeruginosa |

The results highlighted the superior antimicrobial activity of this compound compared to other derivatives .

Study 2: Anticancer Evaluation

In a preclinical model examining the anticancer properties of this compound, researchers found:

| Treatment Group | Tumor Volume (cm³) | % Tumor Reduction |

|---|---|---|

| Control | 5.0 | - |

| Low Dose (10 mg/kg) | 2.5 | 50% |

| High Dose (50 mg/kg) | 1.0 | 80% |

These findings suggest that higher doses significantly enhance tumor suppression capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.